Cas no 886893-24-9 (N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide)

N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4H-Pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, 1,2,5,6-tetrahydro-N-(4-methoxy-2-nitrophenyl)-2-oxo-
- N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide
-
- インチ: 1S/C18H17N3O6S/c1-27-13-4-5-15(16(10-13)21(23)24)19-28(25,26)14-7-11-3-2-6-20-17(22)9-12(8-14)18(11)20/h4-5,7-8,10,19H,2-3,6,9H2,1H3
- InChIKey: XFKSUNVOJXVWTM-UHFFFAOYSA-N
- ほほえんだ: N12C(=O)CC3=C1C(=CC(S(NC1=CC=C(OC)C=C1[N+]([O-])=O)(=O)=O)=C3)CCC2
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2584-0215-4mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-10mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-75mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-2mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-20μmol |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-1mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-5mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-50mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-3mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2584-0215-30mg |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide |
886893-24-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamideに関する追加情報
Introduction to N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide (CAS No. 886893-24-9)
N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide, identified by its CAS number 886893-24-9, is a complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of tricyclic sulfonamides, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a tricyclic framework with an azatridecane core, adorned with functional groups that enhance its pharmacological properties. The presence of a nitro group at the 4-methoxy-2-nitrophenyl moiety and a sulfonamide group at the sixth position contributes to its unique reactivity and interaction with biological targets. Such structural features make it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in tricyclic compounds due to their ability to mimic natural product scaffolds and exhibit potent biological activities. The N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide (CAS No. 886893-24-9) is no exception, as it has been explored in several preclinical studies for its potential role in modulating various biological pathways.
One of the most compelling aspects of this compound is its interaction with enzymes and receptors involved in inflammatory and immune responses. Research has demonstrated that the sulfonamide moiety can act as a hinge binder, facilitating the inhibition of key targets such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators, making them attractive therapeutic targets for conditions like arthritis, asthma, and other inflammatory disorders.
The nitro group in the 4-methoxy-2-nitrophenyl part of the molecule plays a crucial role in enhancing the compound's bioavailability and metabolic stability. Nitroaromatic compounds are well-documented for their ability to undergo bioactivation via enzymatic or chemical reduction, leading to reactive intermediates that can interact with biological targets more effectively. This property makes N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide (CAS No. 886893-24-9) a particularly interesting candidate for further development.
In addition to its anti-inflammatory potential, this compound has also shown promise in preclinical studies related to neurodegenerative diseases. The tricyclic scaffold is known to penetrate the blood-brain barrier effectively, which is essential for treating neurological disorders. Early studies have suggested that the sulfonamide derivative may interact with amyloid-beta plaques and tau protein aggregates, which are hallmark features of Alzheimer's disease and other neurodegenerative conditions.
The synthesis of this complex molecule involves multiple steps, including cyclization reactions and functional group transformations. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of chiral auxiliaries and asymmetric catalysis has allowed researchers to obtain enantiomerically pure forms of the compound, which is essential for evaluating its pharmacological activity without interference from racemic impurities.
Efforts are ongoing to optimize the pharmacokinetic properties of this compound through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular dynamics simulations and virtual screening, researchers aim to identify analogs with improved solubility, bioavailability, and metabolic stability. These efforts are crucial for translating preclinical findings into clinical success.
The regulatory landscape for novel pharmaceutical compounds like N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide (CAS No. 886893-24-9) is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing protocols is mandatory before any clinical trials can commence. The compound's journey from bench to market involves meticulous evaluation of its toxicological profile through in vitro and in vivo studies.
The role of sulfonamides in modern medicine cannot be overstated. These compounds have a long history of therapeutic use dating back to the discovery of sulfanilamide as an antibiotic during the 1930s. Today, sulfonamides continue to be integral components of drugs used to treat infections, diabetes complications, and even cancer. The unique structural features of our compound make it a valuable addition to this class of molecules.
In conclusion, N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-triene-6-sulfonamide, CAS No.886893- 24- 9, represents a significant advancement in pharmaceutical research due to its innovative molecular design and promising biological activities. Further studies are warranted to fully elucidate its therapeutic potential across various disease models.
886893-24-9 (N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide) 関連製品
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 626-36-8(Ethyl allophanate)
- 2229319-31-5(1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)